Arnicolid D

Übersicht

Beschreibung

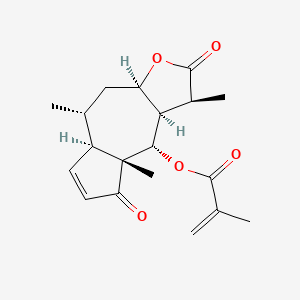

Arnicolide D is a sesquiterpene lactone found in the genus Arnica of the Asteraceae family. It is a secondary metabolite produced by the plant as a defense against environmental stresses. It has been used in traditional Chinese medicine for centuries and is now being studied for its potential medicinal properties.

Wissenschaftliche Forschungsanwendungen

Antitumorpotenzial

Arnicolid D hat in verschiedenen Krebsmodellen eine signifikante Wirksamkeit bei der Hemmung des Wachstums von Krebszellen, der Induktion von Apoptose und der Unterdrückung von Metastasen gezeigt {svg_1}. Es hat eine dosisabhängige Zytotoxizität gegen Krebszelllinien gezeigt, darunter Nasopharynxkarzinom, triple-negativer Brustkrebs und humane Kolonkarzinome {svg_2}. Die Auswirkungen der Verbindung auf wichtige Signalwege wie PI3K/AKT/mTOR und STAT3 sind bemerkenswert, da sie Zellzyklus- und Überlebensmechanismen moduliert {svg_3}.

Neuroprotektion

Die Forschung zeigt, dass this compound neuroprotektive Eigenschaften hat. Patente wurden für seine Verwendung in der Neuroprotektion eingereicht, insbesondere gegen verschiedene Influenza-Infektionen, die das Nervensystem möglicherweise beeinträchtigen könnten {svg_4}. Dies deutet auf eine Rolle von this compound bei der Erhaltung der neuronalen Gesundheit und der Vorbeugung neurodegenerativer Erkrankungen hin.

Antivirale Wirkung gegen Influenza

This compound wurde für seine antivirale Wirkung gegen verschiedene Influenza-Subtypen patentiert, darunter H1N1, H5N1 und H9N2 {svg_5}. Seine Fähigkeit, den Bombesin-Rezeptor-Subtyp 3 (BRS3) zu aktivieren, ist mit der Kontrolle der Energiehomöostase und der Fütterungsmuster bei kleinen Tieren verbunden, was bei Virusinfektionen relevant sein kann {svg_6}.

Aktivierung des Bombesin-Rezeptor-Subtyps 3

Die Aktivierung von BRS3 durch this compound könnte Auswirkungen haben, die über seine antiviralen Eigenschaften hinausgehen. BRS3 ist ein G-Protein-gekoppelter Rezeptor mit einem breiten Spektrum an Funktionen, darunter die Regulation der Energiehomöostase und der Fütterungsmuster {svg_7}. Dies könnte neue Wege für die Forschung bei Stoffwechselstörungen und Fettleibigkeit eröffnen.

Traditionelle Verwendung in der asiatischen Medizin

In verschiedenen Teilen Asiens wird Centipeda minima, die Quelle von this compound, zur Behandlung einer Reihe von Beschwerden wie Kopfschmerzen, Hämorrhoiden, Malaria, Erkältung, Konjunktivitis, Rachitis, Geschwüren, Verdauungsstörungen und Atemwegserkrankungen verwendet {svg_8}. Die traditionelle Verwendung unterstreicht das Potenzial von this compound, in moderne therapeutische Praktiken integriert zu werden.

Präklinische Studien und zukünftige klinische Studien

Das breite Antitumorpotenzial von this compound, wie es in präklinischen Studien gezeigt wurde, rechtfertigt weitere Untersuchungen in klinischen Settings, um seine therapeutische Wirksamkeit gegen Krebs zu validieren {svg_9}. Es besteht Bedarf an rigorosen pharmakokinetischen und toxikologischen Studien, um sichere Dosierungsparameter für zukünftige klinische Studien festzulegen {svg_10}.

Wirkmechanismus

Arnicolide D is a potent sesquiterpene lactone isolated from Centipeda minima, a medicinal herb used in various parts of Asia . It has emerged as a promising anticancer candidate, demonstrating significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .

Target of Action

Arnicolide D’s primary targets include key signaling pathways such as PI3K/AKT/mTOR and STAT3 . These pathways play crucial roles in cell survival mechanisms, and their dysregulation is often associated with cancer .

Mode of Action

Arnicolide D modulates the cell cycle, activates the caspase signaling pathway, and inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways . It downregulates cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, and upregulates cleaved PARP, cleaved caspase 9, and Bax .

Biochemical Pathways

Arnicolide D affects multiple biochemical pathways. It induces cell cycle arrest at G2/M phase, leading to a halt in cell division . It also triggers apoptosis, a form of programmed cell death, by activating the caspase signaling pathway . Furthermore, it inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are involved in cell survival and proliferation .

Pharmacokinetics

This suggests that Arnicolide D can be absorbed and distributed in the body to exert its anticancer effects. Rigorous pharmacokinetic and toxicological studies are needed to establish safe dosing parameters for future clinical trials .

Result of Action

Arnicolide D’s action results in significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models . It has shown cytotoxicity against cancer cell lines, including nasopharyngeal carcinoma, triple-negative breast cancer, and human colon carcinoma .

Action Environment

The action of Arnicolide D can be influenced by various environmental factors. For instance, endoplasmic reticulum (ER) stress can trigger various cell death mechanisms beyond apoptosis, providing promise in cancer treatment . Arnicolide D induces ER stress-mediated oncosis in hepatocellular carcinoma (HCC) cells, and this process is reactive oxygen species (ROS)-dependent .

Biochemische Analyse

Biochemical Properties

Arnicolide D plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several key enzymes, proteins, and other biomolecules. Notably, Arnicolide D inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are critical for cell survival and proliferation . Additionally, Arnicolide D modulates the activity of caspases, which are enzymes involved in the execution phase of cell apoptosis . The compound also downregulates cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, while upregulating cleaved PARP, cleaved caspase 9, and Bax .

Cellular Effects

Arnicolide D exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells . The compound also influences cell signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways, leading to reduced cell viability and increased apoptosis . Furthermore, Arnicolide D induces endoplasmic reticulum stress-mediated oncosis in hepatocellular carcinoma cells, a process that is reactive oxygen species-dependent . This compound also affects gene expression by modulating the levels of cell cycle regulatory proteins such as p53 and p21 .

Molecular Mechanism

The molecular mechanism of Arnicolide D involves several key interactions at the molecular level. Arnicolide D binds to and inhibits the activation of the PI3K/AKT/mTOR and STAT3 signaling pathways . This inhibition leads to the downregulation of proteins involved in cell survival and proliferation, such as cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3 . Additionally, Arnicolide D activates the caspase signaling pathway, leading to the cleavage of PARP and caspase 9, and the upregulation of Bax, a pro-apoptotic protein . The compound also induces endoplasmic reticulum stress, activating the PERK-eIF2α-ATF4-CHOP pathway, which plays a pivotal role in Arnicolide D-induced oncosis .

Temporal Effects in Laboratory Settings

The effects of Arnicolide D in laboratory settings vary over time. Studies have shown that the compound’s inhibition of cancer cell viability is both time- and concentration-dependent . Arnicolide D’s stability and degradation over time have been investigated, revealing that it maintains its efficacy in inducing apoptosis and inhibiting cell proliferation over extended periods . Long-term effects of Arnicolide D on cellular function include sustained inhibition of key signaling pathways and prolonged induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of Arnicolide D vary with different dosages. Preclinical studies have demonstrated that Arnicolide D exhibits dose-dependent cytotoxicity against various cancer cell lines . At higher doses, the compound has shown increased efficacy in inhibiting tumor growth and inducing apoptosis . It is essential to establish safe dosing parameters to avoid potential toxic or adverse effects at high doses . Rigorous pharmacokinetic and toxicological studies are necessary to determine the optimal dosage for future clinical trials .

Metabolic Pathways

Arnicolide D is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are crucial for cell survival and proliferation . Additionally, Arnicolide D modulates the caspase signaling pathway, leading to apoptosis .

Transport and Distribution

The transport and distribution of Arnicolide D within cells and tissues are critical for its efficacy. Arnicolide D is transported into cells and interacts with various transporters and binding proteins . The compound’s localization and accumulation within specific cellular compartments are essential for its anticancer activity . Studies have shown that Arnicolide D can effectively reach and accumulate in cancer cells, leading to targeted inhibition of key signaling pathways and induction of apoptosis .

Subcellular Localization

Arnicolide D’s subcellular localization plays a vital role in its activity and function. The compound is known to localize within the endoplasmic reticulum, where it induces stress and activates the PERK-eIF2α-ATF4-CHOP pathway . This localization is crucial for Arnicolide D’s ability to induce oncosis in hepatocellular carcinoma cells . Additionally, Arnicolide D’s interactions with other cellular compartments, such as the mitochondria, contribute to its pro-apoptotic effects . The compound’s targeting signals and post-translational modifications that direct it to specific compartments are still being investigated.

Eigenschaften

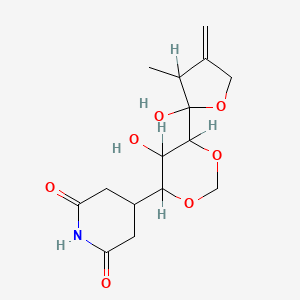

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZESEVTYUVXOTC-APDQSUQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188078 | |

| Record name | Arnicolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34532-68-8 | |

| Record name | Arnicolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34532-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arnicolide D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034532688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnicolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

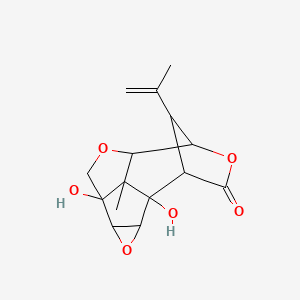

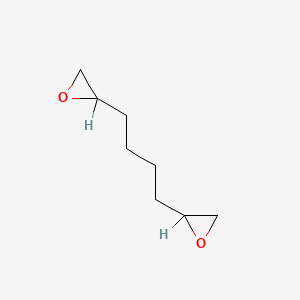

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

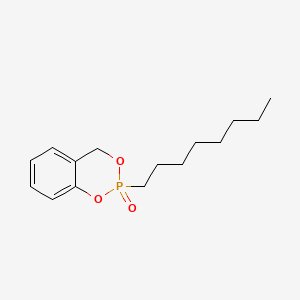

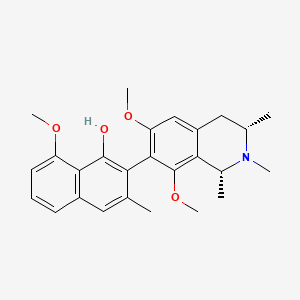

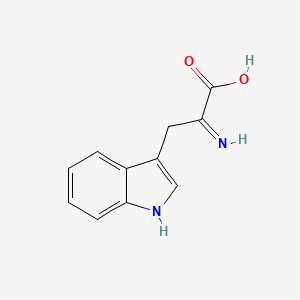

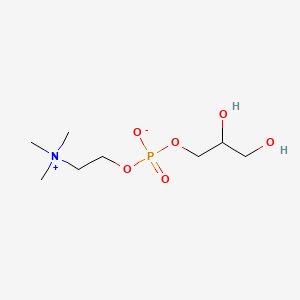

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Arnicolide D in exhibiting anti-tumor effects?

A1: Arnicolide D induces oxidative stress in tumor cells, leading to the activation of various cell death pathways. [, , , ]. These include:

- Apoptosis: Arnicolide D activates the classical apoptosis pathway by promoting the expression of PARP-1 and enhancing the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria [].

- Parthanatos: This cell death pathway is triggered by Arnicolide D through the overactivation of PARP-1 in a ROS-dependent manner [].

- Ferroptosis: Arnicolide D downregulates glutathione peroxidase 4 (GPX4) expression, leading to the accumulation of ferrous iron (Fe2+) and malondialdehyde (MDA), ultimately activating ferroptosis [].

Q2: Which signaling pathways are modulated by Arnicolide D in cancer cells?

A2: Research suggests that Arnicolide D inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways [, ]. These pathways are often dysregulated in cancer and contribute to tumor growth and survival.

Q3: What is the effect of Arnicolide D on the invasive potential of cancer cells?

A3: Arnicolide D demonstrates anti-invasive properties by reducing the expression of matrix metallopeptidases (MMP)-2 and MMP-9 []. These enzymes are involved in the breakdown of the extracellular matrix, a crucial step in cancer cell invasion and metastasis.

Q4: Has the efficacy of Arnicolide D been investigated in in vivo models?

A4: Yes, oral administration of Arnicolide D in a mouse xenograft model of triple-negative breast cancer resulted in a significant reduction in tumor growth without causing noticeable side effects [].

Q5: What are the potential Q-markers identified for Centipeda minima, the plant source of Arnicolide D?

A5: Research suggests Arnicolide D and Brevilin A as potential Q-markers for Centipeda minima. These compounds were identified through chemometric analysis, network pharmacology, and molecular docking studies, and their presence may be indicative of the quality and potential efficacy of the plant material [].

Q6: What is the role of the Nrf2 signaling pathway in the antioxidant activity of Centipeda minima extract, from which Arnicolide D is derived?

A6: Ethanol extract of Centipeda minima (ECM) activates the Nrf2 signaling pathway, leading to the upregulation of phase II detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase-2 (SOD2), and NAD(P)H quinone oxidoreductase-1 (NQO-1). This activation contributes to the antioxidant and neuroprotective effects observed both in vitro and in vivo [].

Q7: Were any specific compounds from Centipeda minima identified as being responsible for Nrf2 activation?

A7: Yes, 6-O-angeloylplenolin and Arnicolide D were found to be the active compounds responsible for the activation of the Nrf2 signaling pathway and inhibition of ROS production [].

Q8: Besides breast cancer and nasopharyngeal carcinoma, are there other types of cancer that Arnicolide D has shown activity against?

A8: Arnicolide D has demonstrated cytotoxic effects against human colon cancer cells (HT-29 cell line) and melanoma cells [, ]. It has also shown activity against hepatocellular carcinoma cells by inducing endoplasmic reticulum stress-mediated oncosis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.